molecular formula C25H34NO6I B601612 Atracurium Impurity V (Mixture of Diastereomers) CAS No. 1075726-86-1

Atracurium Impurity V (Mixture of Diastereomers)

Cat. No.: B601612
CAS No.: 1075726-86-1
M. Wt: 571.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atracurium Impurity V (Mixture of Diastereomers) is a chemical compound that is often used as a reference standard in pharmaceutical research. It is a byproduct or impurity found in the synthesis of atracurium, a neuromuscular-blocking agent used during anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation. The compound is characterized by its complex structure, which includes multiple chiral centers, leading to the formation of diastereomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atracurium Impurity V (Mixture of Diastereomers) involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:

    Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core, which is achieved through a series of cyclization reactions.

    Introduction of Methoxy Groups: Methoxy groups are introduced at specific positions on the aromatic ring through methylation reactions.

    Formation of the Quaternary Ammonium Group: The quaternary ammonium group is introduced through alkylation reactions, which involve the reaction of tertiary amines with alkyl halides.

    Formation of Diastereomers: The presence of multiple chiral centers in the molecule leads to the formation of diastereomers during the synthesis process.

Industrial Production Methods

Industrial production of Atracurium Impurity V (Mixture of Diastereomers) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the consistent production of the desired diastereomers. Purification steps, such as crystallization and chromatography, are employed to isolate the impurity from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Atracurium Impurity V (Mixture of Diastereomers) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions, often under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles, carried out under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines or alcohols. Substitution reactions can yield a variety of substituted isoquinoline derivatives.

Scientific Research Applications

Atracurium Impurity V (Mixture of Diastereomers) has several scientific research applications, including:

    Pharmaceutical Research: It is used as a reference standard in the quality control and analysis of atracurium and related compounds.

    Chemical Synthesis: The compound is used in the study of synthetic routes and reaction mechanisms involving isoquinoline derivatives.

    Biological Studies: Research on the biological activity of atracurium impurities helps in understanding the pharmacokinetics and pharmacodynamics of atracurium.

    Analytical Chemistry: The compound is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Atracurium Impurity V (Mixture of Diastereomers) is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with biological targets similar to atracurium, such as nicotinic acetylcholine receptors at the neuromuscular junction. The presence of multiple chiral centers and the formation of diastereomers may influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Atracurium Besilate: The parent compound used as a neuromuscular-blocking agent.

    Cisatracurium Besilate: A stereoisomer of atracurium with similar pharmacological properties.

    Mivacurium Chloride: Another neuromuscular-blocking agent with a similar mechanism of action.

Uniqueness

Atracurium Impurity V (Mixture of Diastereomers) is unique due to its status as an impurity and its complex structure with multiple chiral centers. This complexity makes it a valuable reference standard in pharmaceutical research, as it helps in the identification and quantification of impurities in atracurium formulations. Its study also provides insights into the synthesis and stability of isoquinoline derivatives.

Biological Activity

Atracurium Impurity V, a complex mixture of diastereomers, is primarily recognized as an impurity in the synthesis of atracurium, a neuromuscular-blocking agent widely used in anesthesia. This article explores the biological activity of Atracurium Impurity V, detailing its chemical properties, potential pharmacological effects, and implications for clinical practice.

Atracurium Impurity V has the molecular formula C25H34NO6C_{25}H_{34}NO_6 and a molecular weight of 444.5 g/mol. The presence of multiple chiral centers leads to the formation of various diastereomers, which complicates its biological behavior and interactions within biological systems.

Synthesis Overview

The synthesis of Atracurium Impurity V involves several key steps:

  • Formation of the core structure : The initial synthesis typically begins with the benzylisoquinolinium framework.
  • Chiral center manipulation : Various conditions lead to the formation of diastereomers, resulting in a complex mixture that includes Atracurium Impurity V.

While Atracurium Impurity V itself is not an active pharmaceutical ingredient, its structural characteristics suggest it may interact with biological targets similar to atracurium. Atracurium operates by competitively inhibiting acetylcholine binding at nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. Understanding how impurities like Atracurium Impurity V influence this mechanism is critical for assessing their potential impact on drug efficacy and safety.

Biological Activity and Pharmacokinetics

Research indicates that Atracurium Impurity V may exhibit biological activity relevant to its role as an impurity in atracurium formulations. Key findings include:

  • Interaction with Nicotinic Receptors : Studies suggest that impurities can alter the pharmacodynamics of neuromuscular blockers by affecting their interaction with nicotinic receptors.
  • Pharmacokinetic Profiles : The presence of impurities can influence the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. Investigations into these profiles are essential for ensuring patient safety during clinical use.

Comparative Analysis with Other Neuromuscular Blockers

A comparative analysis highlights the unique features of Atracurium Impurity V relative to other neuromuscular blockers:

Compound NameDescriptionUnique Features
AtracuriumA neuromuscular-blocking agent used in anesthesiaContains multiple stereoisomers; primarily acts via acetylcholine receptor inhibition
CisatracuriumAn isomer of atracurium with improved pharmacokineticsMore potent than atracurium; fewer side effects
PancuroniumA long-acting neuromuscular blockerDifferent mechanism; primarily excreted unchanged via kidneys
RocuroniumA rapid-onset neuromuscular blockerShorter duration; used for rapid sequence intubation

Atracurium Impurity V's specific mixture of diastereomers may influence its chemical behavior and biological activity differently compared to other neuromuscular blockers.

Case Studies and Research Findings

Several studies have investigated the implications of impurities in atracurium formulations:

  • Impurity Profiling : Research has highlighted the importance of impurity profiling in ensuring drug safety and efficacy. Fast liquid chromatography techniques have been employed to analyze atracurium impurities during manufacturing processes .
  • Clinical Observations : In clinical settings, monitoring plasma levels of metabolites such as laudanosine (a breakdown product associated with atracurium) has been crucial for understanding potential toxicity and adverse effects related to impurities .
  • Forensic Analysis : Forensic studies have shown that elevated levels of laudanosine can indicate potential fatal outcomes in cases involving atracurium administration .

Properties

CAS No.

1075726-86-1

Molecular Formula

C25H34NO6I

Molecular Weight

571.45

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.